Cas no 199805-80-6 (5-acetamido-1H-indole-2-carboxylic acid)

5-Acetamido-1H-indole-2-carboxylic acid is a versatile indole derivative with significant applications in pharmaceutical and organic synthesis. Its structural features, including the acetamido and carboxylic acid functional groups, make it a valuable intermediate for designing bioactive compounds, particularly in medicinal chemistry. The indole core provides a rigid scaffold for drug development, while the substituents enhance its reactivity and binding properties. This compound is commonly utilized in the synthesis of heterocyclic compounds, peptidomimetics, and potential therapeutic agents. Its high purity and stability ensure reliable performance in research and industrial settings. Suitable for further functionalization, it serves as a key building block in the development of novel pharmacophores.
5-acetamido-1H-indole-2-carboxylic acid structure
199805-80-6 structure
Product Name:5-acetamido-1H-indole-2-carboxylic acid
CAS No:199805-80-6
MF:C11H10N2O3
MW:218.20870256424
CID:2114693
PubChem ID:10775170
Update Time:2025-06-13

5-acetamido-1H-indole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(acetylamino)-1H-Indole-2-carboxylic acid
    • 1H-Indole-2-carboxylic acid, 5-(acetylamino)-
    • QAHUNXWGQVQHLT-UHFFFAOYSA-N
    • 5-Acetaminoindole-2-carboxylic acid
    • 5-acetylaminoindole-2-carboxylic acid
    • 5-acetamido-1H-indole-2-carboxylic acid
    • Inchi: 1S/C11H10N2O3/c1-6(14)12-8-2-3-9-7(4-8)5-10(13-9)11(15)16/h2-5,13H,1H3,(H,12,14)(H,15,16)
    • InChI Key: QAHUNXWGQVQHLT-UHFFFAOYSA-N
    • SMILES: OC(C1=CC2C=C(C=CC=2N1)NC(C)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 306
  • XLogP3: 1.5
  • Topological Polar Surface Area: 82.2

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5-acetamido-1H-indole-2-carboxylic acid Related Literature

Additional information on 5-acetamido-1H-indole-2-carboxylic acid

Comprehensive Analysis of 5-acetamido-1H-indole-2-carboxylic acid (CAS No. 199805-80-6): Properties, Applications, and Research Insights

5-acetamido-1H-indole-2-carboxylic acid (CAS No. 199805-80-6) is a specialized organic compound belonging to the indole carboxylic acid derivatives family. Its unique molecular structure, featuring an acetamido group at the 5-position and a carboxylic acid moiety at the 2-position of the indole ring, makes it a valuable intermediate in pharmaceutical and biochemical research. This compound has garnered significant attention due to its potential role in synthesizing bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.

Recent studies highlight the growing demand for indole-based scaffolds in drug discovery, driven by their versatility in targeting neurological disorders, inflammatory pathways, and metabolic diseases. Researchers are actively exploring 5-acetamido-1H-indole-2-carboxylic acid as a precursor for designing small-molecule therapeutics, especially in oncology and immunology. Its CAS No. 199805-80-6 is frequently cited in patent literature, underscoring its industrial relevance.

From a synthetic chemistry perspective, this compound exemplifies the convergence of green chemistry principles and high-efficiency catalysis. Modern protocols emphasize solvent-free reactions or microwave-assisted synthesis to optimize yield while minimizing environmental impact—a trend aligned with the sustainable pharmaceutical manufacturing movement. Analytical techniques like HPLC and LC-MS are critical for purity assessment, given its application in high-throughput screening platforms.

The compound’s physicochemical properties—including its logP value, hydrogen-bonding capacity, and crystalline stability—are extensively documented in QSAR studies. These parameters are vital for computational chemists developing AI-driven drug design models, a hot topic in precision medicine forums. Notably, its carboxylic acid group enables facile derivatization into esters or amides, expanding its utility in combinatorial chemistry libraries.

In the context of bioconjugation, 5-acetamido-1H-indole-2-carboxylic acid serves as a linker for proteomics research, particularly in mass spectrometry tagging. This application resonates with the rising interest in multi-omics integration for biomarker discovery. Furthermore, its fluorescence properties have been explored for bioimaging probes, coinciding with advancements in intracellular sensing technologies.

Regulatory databases classify this compound as non-hazardous under standard handling conditions, though proper laboratory safety protocols should always be followed. Its commercial availability through specialty chemical suppliers has increased, reflecting demand from contract research organizations (CROs) and academic institutions. Storage recommendations typically suggest anhydrous environments at controlled temperatures to preserve stability.

Emerging research directions include its incorporation into metal-organic frameworks (MOFs) for drug delivery systems and investigations into its antimicrobial properties—a timely focus given global concerns about antibiotic resistance. The compound’s structure-activity relationships (SAR) continue to be refined through crystallography studies and molecular docking simulations.

For researchers querying "indole derivatives with acetamido groups" or "CAS 199805-80-6 applications," this compound represents a bridge between traditional heterocyclic chemistry and cutting-edge therapeutic innovation. Its ongoing evaluation in preclinical models and compatibility with automated synthesis platforms positions it as a compound of enduring scientific interest.

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